

IUPAC nomenclature for 3,5-Difluorobenzoyl chloride

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: *3,5-Difluorobenzoyl chloride*

Cat. No.: *B159727*

[Get Quote](#)

An In-depth Technical Guide to the IUPAC Nomenclature and Application of **3,5-Difluorobenzoyl Chloride**

Introduction

In the precise language of organic chemistry, a compound's name is its formula, a detailed descriptor of its atomic arrangement. The International Union of Pure and Applied Chemistry (IUPAC) nomenclature provides the universal grammar for this language, ensuring that any chemical structure can be unambiguously named and drawn. This guide focuses on a single, yet significant, molecule: **3,5-Difluorobenzoyl chloride**.

This compound is more than an academic exercise in nomenclature; it is a vital building block in the synthesis of complex organic molecules.^[1] As an acyl chloride, it is a highly reactive derivative of a carboxylic acid, primed for nucleophilic acyl substitution. The presence of two fluorine atoms on the aromatic ring significantly modulates its electronic properties and, consequently, its reactivity and the characteristics of the resulting products.^{[2][3]} This fluorination is a common strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and bioavailability of drug candidates.^[2]

This document, intended for researchers and professionals in drug development and materials science, will deconstruct the IUPAC name of **3,5-Difluorobenzoyl chloride**, detail its physicochemical properties, outline its synthetic utility with a practical protocol, and address critical safety considerations.

Part 1: Deconstructing the IUPAC Name

The name "**3,5-Difluorobenzoyl chloride**" is derived by systematically identifying the parent functional group, the core structure, and the nature and position of all substituents.

The Parent Functional Group: Acyl Chloride

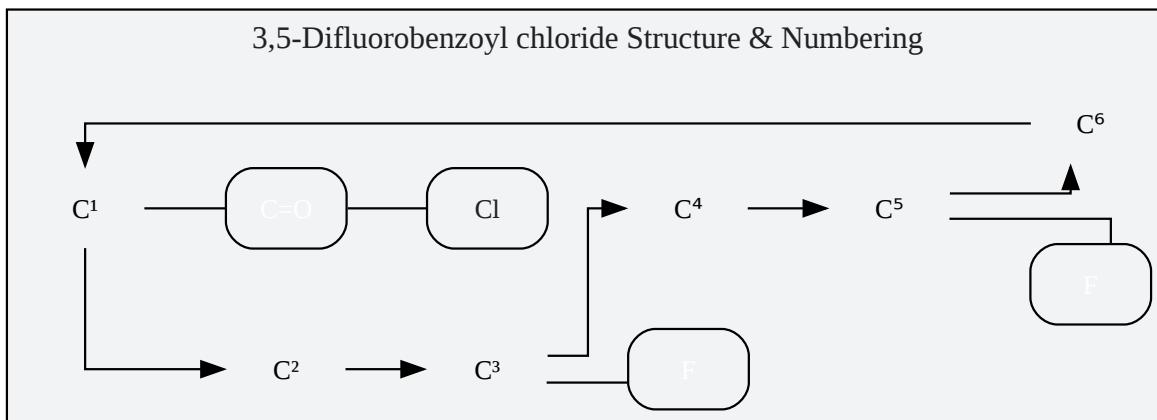
The highest priority functional group in this molecule is the acyl chloride (or acid chloride). In IUPAC nomenclature, acyl chlorides are named by taking the name of the corresponding carboxylic acid, dropping the "-oic acid" suffix, and adding "-oyl chloride".

The Core Structure: Benzoyl Chloride

The molecule is derived from benzoic acid. Following the rule above:

- Benzoic acid → Benzo + oyl chloride → Benzoyl chloride

This forms the base name of the un-substituted structure. The carbon atom of the carbonyl group is implicitly designated as position #1 for the purpose of numbering the attached benzene ring.


Substituents and Locants: 3,5-Difluoro

The benzene ring has two fluorine atoms attached.

- Substituent Name: A halogen substituent is given the prefix "fluoro-".
- Multiplier: Since there are two fluorine atoms, the prefix "di-" is used, leading to "difluoro".
- Locants: The positions of the substituents on the benzene ring must be specified. Numbering starts from the carbon atom attached to the primary functional group (the carbonyl carbon) as C1. The ring is then numbered to give the substituents the lowest possible locants. In this case, the fluorine atoms are located on carbons 3 and 5.

Combining these elements yields the full, unambiguous IUPAC name: **3,5-Difluorobenzoyl chloride**.^{[4][5]}

The structural breakdown and numbering scheme is visualized below.

[Click to download full resolution via product page](#)

Caption: IUPAC numbering for **3,5-Difluorobenzoyl chloride**.

Part 2: Physicochemical and Safety Data

Understanding the physical properties of a reagent is paramount for experimental design, particularly for reaction setup and purification.

Quantitative Data Summary

The key physicochemical properties of **3,5-Difluorobenzoyl chloride** are summarized below for quick reference.

Property	Value	Source(s)
CAS Number	129714-97-2	[1] [4] [6]
Molecular Formula	C ₇ H ₃ ClF ₂ O	[2] [4] [7]
Molecular Weight	176.55 g/mol	[2] [4] [7]
Appearance	Colorless to pale yellow liquid	[2] [7]
Boiling Point	173-175 °C	[2] [7]
Density	~1.5 g/cm ³	[7]
Refractive Index (n _{20/D})	~1.5031	[1] [6] [7]
Flash Point	69 °C (157 °F)	[6] [7]
Solubility	Soluble in organic solvents (e.g., chloroform, ether); reacts with water.	[3] [7]

Safety and Hazard Profile

As a reactive acyl chloride, **3,5-Difluorobenzoyl chloride** presents significant handling risks. It is classified as a corrosive substance that causes severe skin burns and eye damage.[\[4\]](#)[\[8\]](#) Inhalation may also cause respiratory irritation.[\[4\]](#)[\[8\]](#)

GHS Hazard Statements:

- H314: Causes severe skin burns and eye damage.[\[4\]](#)[\[6\]](#)
- H335: May cause respiratory irritation.[\[4\]](#)[\[6\]](#)

Handling Precautions:

- Always handle in a well-ventilated chemical fume hood.[\[8\]](#)
- Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety goggles, a face shield, and a lab coat.[\[6\]](#)[\[8\]](#)

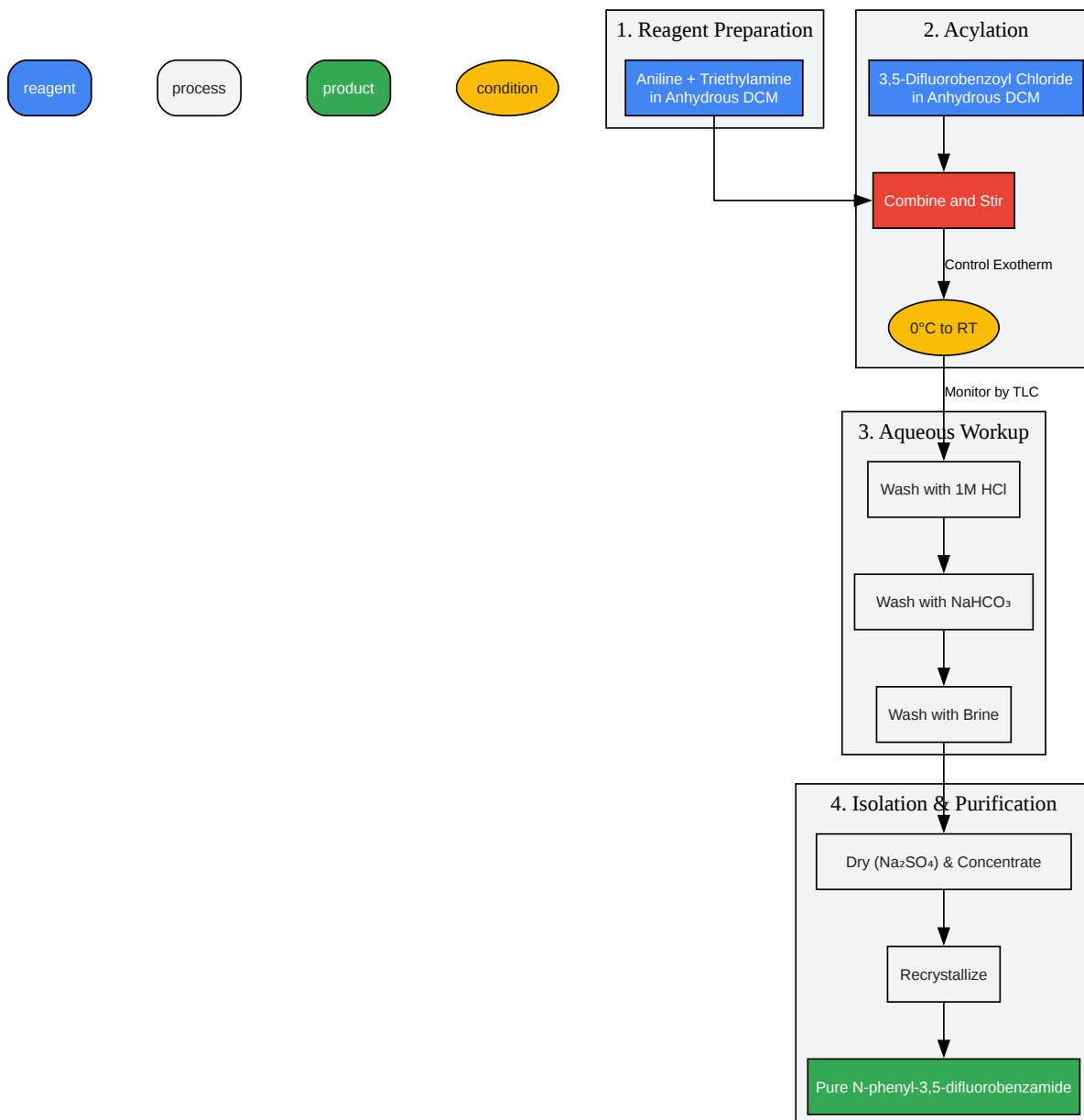
- Keep away from water and moisture, as it reacts to release corrosive hydrochloric acid gas.
[3]
- Store in a cool, dry, well-ventilated area in a tightly sealed, corrosion-resistant container.[8]

Part 3: Synthetic Applications and a Representative Protocol

3,5-Difluorobenzoyl chloride is a crucial intermediate in the synthesis of pharmaceuticals and agrochemicals.[1][2] The electron-withdrawing nature of the two fluorine atoms enhances the electrophilicity of the carbonyl carbon, making it highly susceptible to nucleophilic attack. This heightened reactivity makes it an excellent acylating agent for introducing the 3,5-difluorobenzoyl moiety into target molecules.[3]

A quintessential reaction of any acyl chloride is its conversion to an amide via reaction with a primary or secondary amine. This reaction is fundamental in the synthesis of numerous active pharmaceutical ingredients.

Experimental Protocol: Synthesis of N-phenyl-3,5-difluorobenzamide


This protocol details the synthesis of an amide via acylation of aniline. It is a self-validating system where reaction completion can be monitored by Thin Layer Chromatography (TLC), and product purity can be assessed by melting point analysis and spectroscopy.

Methodology:

- Reagent Preparation:
 - In a 100 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, dissolve aniline (1.0 eq) in anhydrous dichloromethane (DCM, ~0.2 M).
 - Causality: DCM is an excellent, non-protic solvent that dissolves the reactants without participating in the reaction. The nitrogen atmosphere prevents the acyl chloride from reacting with atmospheric moisture.

- Add a non-nucleophilic base, such as triethylamine (TEA, 1.2 eq) or pyridine, to the solution.
- Causality: The reaction generates HCl as a byproduct. The amine base scavenges this acid, preventing it from protonating the aniline reactant (which would render it non-nucleophilic) and driving the reaction to completion.
- Acylation Reaction:
 - In a separate, dry dropping funnel, dissolve **3,5-Difluorobenzoyl chloride** (1.05 eq) in anhydrous DCM.
 - Cool the aniline solution to 0 °C using an ice-water bath.
 - Causality: The acylation reaction is highly exothermic. Cooling controls the reaction rate, preventing the formation of side products.
 - Add the **3,5-Difluorobenzoyl chloride** solution dropwise to the stirred aniline solution over 15-20 minutes.
- Reaction Monitoring and Workup:
 - After the addition is complete, allow the reaction to warm to room temperature and stir for 1-2 hours.
 - Monitor the reaction progress by TLC, observing the consumption of the aniline starting material.
 - Once the reaction is complete, transfer the mixture to a separatory funnel.
 - Wash the organic layer sequentially with 1M HCl (to remove excess TEA), saturated NaHCO₃ solution (to remove any remaining acid), and brine.
 - Causality: This aqueous workup sequence systematically removes unreacted reagents and byproducts, isolating the desired neutral amide product in the organic phase.
- Product Isolation and Purification:

- Dry the organic layer over anhydrous sodium sulfate (Na_2SO_4), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
- The resulting crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to yield the pure N-phenyl-3,5-difluorobenzamide.

[Click to download full resolution via product page](#)

Caption: Experimental workflow for amide synthesis.

Conclusion

The IUPAC name **3,5-Difluorobenzoyl chloride** provides a precise structural definition for a compound of considerable industrial and academic importance. Its logical construction from parent functional group to core structure and locants exemplifies the power of systematic nomenclature. Beyond its name, its chemical properties—stemming from the reactive acyl chloride group and the modulating influence of meta-positioned fluorine atoms—make it a valuable and versatile reagent for the synthesis of advanced materials, agrochemicals, and pharmaceuticals. Proper understanding of its properties, reactivity, and hazards is essential for its safe and effective use in the laboratory.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 3,5-Difluorobenzoyl chloride | 129714-97-2 [chemicalbook.com]
- 2. chemimpex.com [chemimpex.com]
- 3. CAS 129714-97-2: 3,5-Difluorobenzoyl chloride | CymitQuimica [cymitquimica.com]
- 4. 3,5-Difluorobenzoyl chloride | C7H3ClF2O | CID 145600 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 3,5-DIFLUOROBENZOYL CHLORIDE | CAS 129714-97-2 [matrix-fine-chemicals.com]
- 6. 3,5-二氟苯甲酰氯 98% | Sigma-Aldrich [sigmaaldrich.com]
- 7. chembk.com [chembk.com]
- 8. static.cymitquimica.com [static.cymitquimica.com]
- To cite this document: BenchChem. [IUPAC nomenclature for 3,5-Difluorobenzoyl chloride]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b159727#iupac-nomenclature-for-3-5-difluorobenzoyl-chloride>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com